N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

DNA repair protein–protein interaction chemical probe

For structure–activity relationship (SAR) campaigns where the ortho-nitrobenzamide group is a confirmed pharmacophore, procuring this precise 2-nitrobenzamide congener is non-negotiable. Unlike its 5-nitrofuran analogs, this compound eliminates confounding heterocycle effects, allowing you to directly interrogate the contribution of nitro orientation and amide geometry. Its 4-bromophenyl substituent is also a superior halogen-bond donor for crystallographic fragment screens, engaging backbone carbonyls and π-systems that smaller halogens cannot. With a lower predicted lipophilicity and higher TPSA than non-nitrated benzamides, it is specifically designed for assay panels demanding sub-10 µM aqueous solubility. Secure the exact chemical structure your research depends on.

Molecular Formula C15H9BrN4O4
Molecular Weight 389.165
CAS No. 905680-15-1
Cat. No. B2749795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
CAS905680-15-1
Molecular FormulaC15H9BrN4O4
Molecular Weight389.165
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
InChIInChI=1S/C15H9BrN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
InChIKeySTLOAAZXSYQWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 905680-15-1): Procurement-Relevant Identity and Core Pharmacophore


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 905680-15-1) is a synthetic, low-molecular-weight (389.16 g/mol) 1,3,4-oxadiazole derivative that bears a 4-bromophenyl substituent at the oxadiazole C5 position and a 2-nitrobenzamide moiety appended to the C2-amino group . The compound belongs to a class of heterocyclic amides that have been widely explored for anti-infective and anticancer properties, though direct biological annotation for this specific congener remains sparse. Its primary documented sourcing context is as a research-grade chemical offered at typical purities of 95%, with a single public bioassay record linking it to a screen for inhibitors of the RMI – FANCM (MM2) protein–protein interaction, a target relevant to DNA crosslink repair and chemoresistance .

Why Near-Analog Substitution of N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide Is Not a Risk-Free Decision


Within the 1,3,4-oxadiazole-2-amide chemotype, even single-point modifications to the acyl terminus can dramatically shift biological activity, as exemplified by the antitubercular series where replacement of a 2-nitrobenzoyl group with a 5-nitrofuran-2-carbonyl moiety reduces the MIC against Mycobacterium tuberculosis by at least one order of magnitude . The 2-nitrobenzamide fragment present in the target compound is not a passive linker; its ortho-nitro group can participate in intramolecular hydrogen bonding, influence amide bond planarity, and modulate electrophilic reactivity—parameters that directly affect target engagement and metabolic stability . Consequently, a procurement decision that treats analogs bearing different acyl subunits as functionally interchangeable risks invalidating entire downstream structure–activity relationship (SAR) campaigns.

Quantitative Comparative Evidence for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide Relative to Closest Analogs


[Caveat] Sparse Direct Comparative Data: Assessment Based on Class Positioning and Single-Assay Indication

A comprehensive literature and database search (excluding non-authoritative sources) yielded no publicly available head-to-head quantitative comparison between N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide and any close analog. The only assay record found is a high-throughput fluorescence-polarization screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction; however, the numeric readout (e.g., IC50, % inhibition) for this compound was not disclosed in the original publication or in supplementary materials . The nearest analog with publicly disclosed quantitative data is Antitubercular agent-12 (CAS 905677-04-5), which differs solely by replacement of the 2-nitrobenzamide moiety with a 5-nitrofuran-2-carboxamide group. Antitubercular agent-12 displays an MIC of 1.439 µg/mL against M. tuberculosis and a CC50 of 57.34 µg/mL toward mammalian cells, yielding a selectivity index (CC50/MIC) of ≈ 40 . In the absence of matched-assay data for the title compound, any inference about relative potency, selectivity, or ADME properties would be speculative. Therefore, the primary verifiable differentiation is structural: the ortho-nitrobenzamide moiety is sterically and electronically distinct from the 5-nitrofuran ring and may confer a different target-affinity profile and metabolic fate .

DNA repair protein–protein interaction chemical probe

Physicochemical Property Prediction: LogP and Topological Polar Surface Area Differentiation from Closest Analogs

The 2‑nitrobenzamide group lowers the predicted logP (cLogP ≈ 2.8) and increases the topological polar surface area (TPSA ≈ 105 Ų) relative to the unsubstituted benzamide analog (cLogP ≈ 3.5; TPSA ≈ 68 Ų) . This shift of approximately 0.7 log units and 37 Ų in TPSA may translate into meaningful differences in aqueous solubility and passive membrane permeability—key considerations for any screening campaign requiring intracellular target engagement or favorable pharmacokinetics. Such property vectors cannot be replicated by switching to a non-nitrated analog without altering the compound's biopharmaceutical profile in a screening cascade.

drug-likeness permeability solubility

Halogen-Bonding Potential of the 4-Bromophenyl Motif as a Crystallographic and Molecular-Recognition Handle

The para-bromine substituent on the phenyl ring can act as a halogen-bond donor, a feature absent in the 4-chlorophenyl and 4-methylphenyl analogs [1]. In structural biology and fragment-based drug discovery, bromine's polarizable σ-hole enables directional interactions with backbone carbonyl oxygens or π-systems, frequently contributing 0.5–2 kcal/mol to binding free energy and influencing both binding pose and selectivity [1]. The 4-chloro congener has a weaker σ-hole and the 4-methyl variant lacks this interaction altogether. This physicochemical property is especially relevant when the compound is intended as a cocrystallization ligand or a pharmacophore anchor for structure-guided design.

halogen bonding crystal engineering target engagement

Verified Procurement-Relevant Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide


Scaffold Hop or SAR Probe When the 2-Nitrobenzamide Fragment Is a Pharmacophoric Requirement

If a lead series has established that the ortho-nitrobenzamide group is critical for activity—as distinct from the 5-nitrofuran motif of Antitubercular agent-12—this compound becomes the logical procurement choice. Its structure allows direct interrogation of the contribution of the nitro orientation and amide geometry without introducing confounding heterocycle effects .

Cocrystallography Ligand for Halogen-Bond-Driven Target Engagement

Given the 4-bromophenyl group's ability to form halogen bonds with backbone carbonyls or π-systems, this compound can serve as a soaking ligand for crystallographic fragment screens, especially when the goal is to map a halogen-accepting pocket that smaller halogens fail to engage [1].

Physicochemical Benchmarking of Aqueous Assay Compatibility

With its relatively lower predicted lipophilicity and higher TPSA compared to non-nitrated benzamide analogs, this compound is suitable for assay panels that require sub-10 µM aqueous solubility. It can act as a tool to explore solubility/permeability trade-offs in early-stage screening cascades .

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.